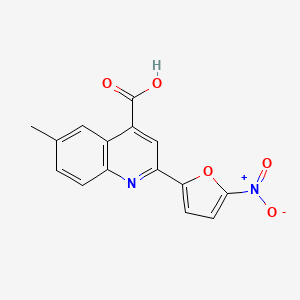

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

CAS No.: 116761-66-1

Cat. No.: VC15892816

Molecular Formula: C15H10N2O5

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116761-66-1 |

|---|---|

| Molecular Formula | C15H10N2O5 |

| Molecular Weight | 298.25 g/mol |

| IUPAC Name | 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | DWAGOFGQWGEHPR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid, reflects its hybrid architecture:

-

A quinoline core (a bicyclic system fused from benzene and pyridine) substituted at position 6 with a methyl group.

-

A 5-nitrofuran-2-yl group at position 2, introducing electron-withdrawing nitro functionality.

-

A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.

Key spectral identifiers include:

-

Standard InChI:

InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) -

Canonical SMILES:

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.25 g/mol |

| CAS Registry Number | 116761-66-1 |

| XLogP3-AA | 2.4 (estimated) |

Chemical Reactivity and Derivatives

The compound’s functional groups enable diverse reactions:

Carboxylic Acid Modifications

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters.

-

Amidation: Coupling with amines via carbodiimide reagents produces amide derivatives.

Nitrofuran Reactivity

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties.

-

Electrophilic Substitution: Nitration or sulfonation at the furan ring’s meta positions.

Quinoline Core Reactions

-

Halogenation: Bromine or chlorine addition at the methyl-substituted position.

-

Oxidation: Conversion of methyl to carboxyl groups under strong oxidizing conditions.

Applications in Medicinal Chemistry

Drug Development

-

Antimicrobial Agents: Nitrofuran’s broad-spectrum activity against Gram-positive and Gram-negative bacteria.

-

Chemotherapy Adjuvants: Synergistic effects with platinum-based drugs reported in preclinical models.

Diagnostic Tools

Fluorescent tagging via carboxylic acid conjugation enables cellular imaging.

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicity Screening: Nitrofurans are associated with hepatotoxicity; safety assessments are imperative.

-

Target Identification: Proteomic studies to map interaction partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume